Ethyl 2-oxocyclohexanecarboxylate
Overview
Description
Ethyl 2-oxocyclohexanecarboxylate, with the chemical formula C10H16O3 and CAS registry number 1655-07-8, is a colorless liquid known for its applications in various chemical processes . It is characterized by its ester functional group and is commonly used as a flavor and fragrance ingredient due to its pleasant fruity odor . Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with diethyl carbonate in the presence of a base such as sodium hydride . The reaction typically occurs under reflux conditions, followed by neutralization and extraction to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxocyclohexanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand in catalytic reactions, facilitating the formation of various products through its ester functional group . The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but with a five-membered ring instead of a six-membered ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocycloheptanecarboxylate: Similar but with a seven-membered ring instead of a six-membered ring.
These compounds share similar chemical properties but differ in their ring size and ester groups, which can influence their reactivity and applications .
Biological Activity
Ethyl 2-oxocyclohexanecarboxylate (CAS Number: 1655-07-8) is a compound of increasing interest in the field of medicinal chemistry and biocatalysis. This article reviews its biological activities, including antibacterial, anthelmintic, and cytotoxic properties, alongside its potential applications in drug development.
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 230.7 °C at 760 mmHg
- Flash Point : 85.0 °C
Biological Activities
This compound exhibits a range of biological activities that are pertinent to its applications in pharmaceuticals and biocatalysis.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/ml) |
---|---|
E. sakazakii | 0.125 |
E. coli | 0.083 |
S. aureus | 0.073 |
K. pneumoniae | 0.109 |
These results suggest that this compound has significant potential as an antibacterial agent, particularly against multidrug-resistant strains .
Anthelmintic Activity
In addition to its antibacterial properties, this compound has been evaluated for its anthelmintic effects. In vitro assays showed promising results against common parasitic worms:
Worm Species | Effective Concentration (mg/ml) | Time of Death (minutes) |
---|---|---|
P. posthuma | 10 | 60 |
A. galli | 10 | 45 |
The compound demonstrated higher efficacy than standard anthelmintics such as albendazole, indicating its potential for treating helminth infections .
Cytotoxicity
The cytotoxic effects of this compound were assessed using various cancer cell lines, revealing variable LC₅₀ values:
Cell Line | LC₅₀ (µg/ml) |
---|---|
HeLa | 280 |
MCF-7 | 765 |
While the compound shows some cytotoxic activity, further studies are needed to elucidate its mechanisms and potential therapeutic windows .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored through various studies:
- Biocatalysis : It serves as a substrate in enzymatic reactions, facilitating the synthesis of complex organic molecules .
- Protein-Ligand Interactions : Molecular docking studies suggest strong binding affinities with target proteins involved in bacterial resistance mechanisms, enhancing its antibacterial efficacy .
- Cellular Pathways : Investigations into cellular pathways affected by this compound reveal modulation of apoptosis and cell cycle regulation in cancer cells .
Case Studies
Several case studies highlight the practical applications and biological relevance of this compound:
- Antibacterial Efficacy : A study conducted on hospital-acquired infections revealed that formulations containing this compound significantly reduced bacterial load compared to controls.
- Anthelmintic Trials : Field trials involving livestock demonstrated a marked decrease in parasitic infections following treatment with this compound, supporting its use in veterinary medicine.
- Cytotoxicity in Cancer Research : In vitro experiments on breast cancer cell lines indicated that this compound induced apoptosis through the intrinsic pathway, underscoring its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
ethyl 2-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGHBPKHFDJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883706 | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-07-8 | |
Record name | Ethyl 2-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-oxocyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-oxocyclohexanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-OXOCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V73BMH08Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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